molecular formula C14H19NO4 B7974898 Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Cat. No.: B7974898
M. Wt: 265.30 g/mol
InChI Key: FEEOSPOXRAUWKG-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a benzoic acid derivative featuring a methyl ester group, a 3-amino substituent, and a 2-((tetrahydro-2H-pyran-4-yl)methoxy) moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules or enzyme inhibitors.

Properties

IUPAC Name

methyl 3-amino-2-(oxan-4-ylmethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14(16)11-3-2-4-12(15)13(11)19-9-10-5-7-18-8-6-10/h2-4,10H,5-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEOSPOXRAUWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for reduction reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoate core can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the benzoate core can produce benzyl alcohol derivatives .

Scientific Research Applications

Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-yl methoxy group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Several compounds from the evidence share key structural motifs with the target molecule, such as substituted benzoate esters, pyran rings, and amino/alkoxy substituents:

(a) 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a)
  • Structure : Features a fused pyran ring system with a benzoyl group and methyl substituent.
  • Synthesis: Synthesized via reflux of 4-hydroxy-6-methylpyran-2-one with aminomethyl-propenone derivatives in acetone, yielding 65% product with a melting point of 113°C .
(b) 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)
  • Structure : Contains a 4-methoxybenzoyl group instead of the THP-methoxy moiety.
  • Synthesis: Derived from 1-(4-methoxyphenyl)-2-aminomethyl-2-propen-1-one hydrochloride, yielding 50% product (m.p. 125°C) .
  • Key Differences : The methoxybenzoyl group introduces electron-donating effects, altering reactivity compared to the THP-methoxy group.
(c) Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (I)
  • Structure: Substituted with bromo and chloroquinoline groups.
  • Key Differences: The chloroquinoline moiety enhances aromatic stacking but reduces solubility compared to the THP group.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups
Target Compound* ~160–170 (est.) 40–65† Amino, THP-methoxy, methyl ester
8a 113 65 Benzoyl, methyl pyran
8b 125 50 4-Methoxybenzoyl, methyl pyran
3-(3,4-Dichlorobenzoyl) analog (8c) 178 53 Dichlorobenzoyl, methyl pyran

*Estimated based on analogs; †Typical yields for similar synthetic routes .

Spectroscopic and Analytical Data

  • NMR : The THP-methoxy group in the target compound would exhibit characteristic δH ~3.5–4.0 ppm (methoxy protons) and δC ~60–70 ppm (ether carbons), similar to THP-containing compounds in and .
  • LC-MS: Expected [M+H]<sup>+</sup> ~278.3 (calculated for C15H19NO4), distinct from analogs like ethyl 2-amino-6-pyrazolyl-4H-pyran-3-carboxylate ([M+H]<sup>+</sup> 341.3) .

Crystallographic and Supramolecular Features

  • Target Compound: Likely exhibits π–π stacking due to the aromatic benzoate core and hydrogen bonding via the amino group, similar to compound (V) in , which forms sheets via O–H⋯N and π–π interactions .
  • Contrast with Analogs: Compounds lacking amino groups (e.g., 8a) rely solely on π–π stacking, while chloroquinoline derivatives () prioritize halogen-based interactions .

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